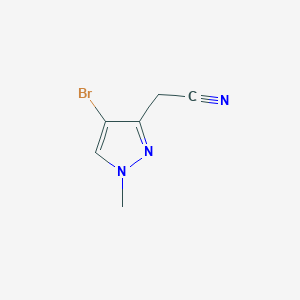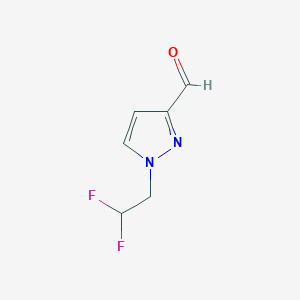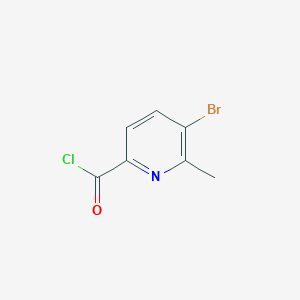
2-Bromo-1-(thiophen-2-yl)pentan-1-one
Übersicht
Beschreibung
2-Bromo-1-(thiophen-2-yl)pentan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as 2-Bromo-1-(2-thienyl)-1-pentanone or BTK, and it is a white crystalline solid with a molecular weight of 261.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
Research involving the 2-Bromo-1-(thiophen-2-yl)pentan-1-one compound has uncovered unexpected photochemical behaviors. For instance, a study by Resendiz et al. (2008) found that UV irradiation of a thiophenyl-substituted ketone led to an intramolecular 2 + 2 photocycloaddition, contrary to the expected photodecarbonylation. This reaction was significant both in solution and in the solid state, showcasing the compound's potential in photochemical applications (Resendiz et al., 2008).
Synthesis and Characterization of Derivatives
The compound's derivatives have been a subject of interest in various studies. For example, the synthesis and characterization of thiophene–fluorene π-conjugated derivatives were explored by Lukes et al. (2005). Their study provides insights into the synthesis process and the electron absorption and fluorescence spectra of these molecules, suggesting potential applications in electro-optical materials (Lukes et al., 2005).
Polymer Synthesis and Electrochemical Applications
Aydın and Kaya (2012) synthesized compounds containing carbazole and electroactive moieties, which were later used to create novel polymers emitting yellow and green light. These polymers have potential applications in the development of polymeric light-emitting diodes (PLEDs) (Aydın & Kaya, 2012).
Photochemical Studies
Further studies on photochemistry, like the work by Resendiz et al. (2007), have shown how the use of nanocrystalline suspensions can overcome the filtering effect of trace impurities in photodecarbonylation reactions, improving reaction efficiency and yields (Resendiz et al., 2007).
Electrophilic Addition Reactions
Dewar and Fahey (1963) investigated the electrophilic addition of deuterium halides to olefins, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Dewar & Fahey, 1963).
Eigenschaften
IUPAC Name |
2-bromo-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGBJOMQNCVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)

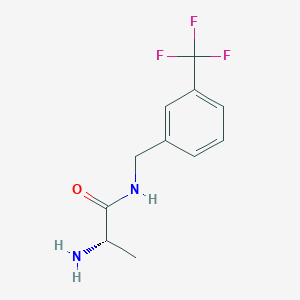

![2-[(4-methylphenyl)carbamoylamino]propanoic Acid](/img/structure/B3230646.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

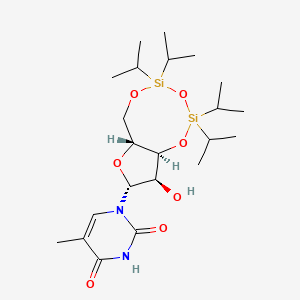
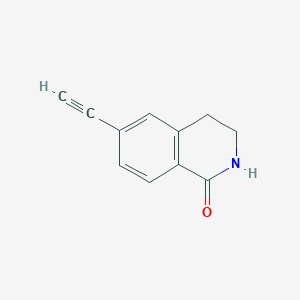
![{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B3230697.png)
![N-[4-(2-bromobutanoyl)phenyl]acetamide](/img/structure/B3230702.png)
